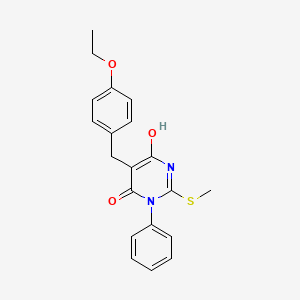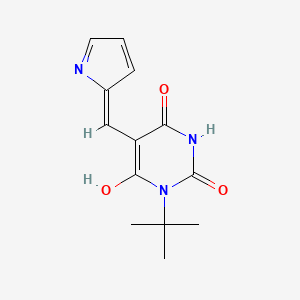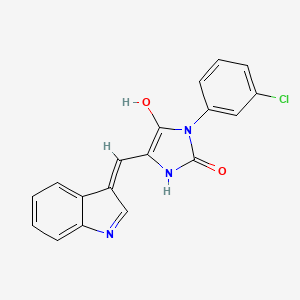
1-(4-methoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
1-(4-methoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPP, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. MPP has been found to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to a decrease in cell growth and proliferation, which may explain its anti-cancer properties.
Biochemical and Physiological Effects:
MPP has a range of biochemical and physiological effects that make it a valuable tool for researchers. In addition to its anti-cancer properties, MPP has been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP in lab experiments is its potency. MPP has been found to be highly effective in inhibiting the growth of cancer cells and other cell types. However, one of the limitations of using MPP is its potential toxicity. MPP has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on MPP. One area of interest is in the development of new cancer treatments that are based on MPP or related compounds. Another area of interest is in the study of the mechanism of action of MPP, which may lead to the development of new drugs that target specific enzymes and proteins involved in cell growth and proliferation. Finally, there is also potential for the development of new diagnostic tools based on MPP, which could be used to detect cancer and other diseases at an early stage.
Aplicaciones Científicas De Investigación
MPP has been used in a range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. MPP has been found to have anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. In addition to its anti-cancer properties, MPP has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
6-hydroxy-1-(4-methoxyphenyl)-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-23-12-6-4-11(5-7-12)19-15(21)13(14(20)18-16(19)22)9-10-3-2-8-17-10/h2-9,21H,1H3,(H,18,20,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMJZUAMQSSMPH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenyl-1-piperidinecarboxamide](/img/structure/B3720524.png)
![N-(2,4-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3720530.png)

![methyl 4-({2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B3720540.png)
![4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one](/img/structure/B3720542.png)
![N-methyl-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B3720555.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 3-methylbenzoate](/img/structure/B3720568.png)
![methyl 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3720576.png)
![2-[(1,3-benzothiazol-2-ylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B3720583.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3720584.png)
![ethyl 2-[(2,3-dimethylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B3720588.png)


![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3720616.png)